2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a hydroxy group, and a prop-2-enoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-prop-2-enoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)acetamide
- 4-bromophenyl 4-bromobenzoate
- 2-(4-bromophenyl)propionic acid
Uniqueness
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-11-24-16-6-4-3-5-14(16)12-20-21-18(23)17(22)13-7-9-15(19)10-8-13/h2-10,12,17,22H,1,11H2,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNMPJGARBSLF-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.